molecular formula C10H13N5O2 B11772940 Ethyl 3-isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate

Ethyl 3-isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate

Cat. No.: B11772940
M. Wt: 235.24 g/mol
InChI Key: GFUSMXNTVUMSAG-UHFFFAOYSA-N
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Description

Ethyl 3-isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and neuroprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl isocyanate with 3-isopropyl-1H-[1,2,3]triazole-4-carboxylic acid in the presence of a dehydrating agent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

Ethyl 3-isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other molecular pathways involved in inflammation and neuroprotection .

Comparison with Similar Compounds

Ethyl 3-isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development .

Biological Activity

Ethyl 3-isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate is a compound belonging to the triazolopyrimidine class, which has garnered attention for its potential biological activities, particularly in the field of cancer research and other therapeutic applications. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N5O2C_{12}H_{15}N_5O_2, with a molecular weight of 253.28 g/mol. Its structure features a triazole ring fused to a pyrimidine moiety, which is known to influence its biological activity.

Biological Activity Overview

Research indicates that triazolopyrimidine derivatives exhibit a range of biological activities, including anticancer properties, antimicrobial effects, and enzyme inhibition. The specific activities of this compound are summarized below.

Anticancer Activity

Several studies have evaluated the anticancer potential of triazolopyrimidine derivatives. For instance:

  • Cytotoxicity Assays : In vitro studies have shown that derivatives similar to this compound exhibit moderate to significant cytotoxicity against various cancer cell lines including A549 (lung), HeLa (cervical), and MCF-7 (breast) cells. The IC50 values for similar compounds ranged from 1.06 µM to 2.73 µM for these cell lines .
CompoundCell LineIC50 (µM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33
  • Mechanism of Action : The mechanism underlying the anticancer activity includes the induction of apoptosis and cell cycle arrest in the G0/G1 phase. Flow cytometry assays indicated that treated cancer cells showed increased late apoptosis rates compared to control groups .

Enzyme Inhibition

Triazolopyrimidine derivatives have also been studied for their ability to inhibit specific enzymes involved in cancer progression:

  • c-Met Kinase Inhibition : Compounds within this class have demonstrated inhibitory effects on c-Met kinase, an important target in cancer therapy due to its role in tumor growth and metastasis. For example, one derivative showed an IC50 value comparable to Foretinib, a known c-Met inhibitor .

Case Studies

A notable case study involved the synthesis and evaluation of several triazolopyrimidine derivatives for their anticancer activities:

  • Study Findings : In a comparative study of various derivatives including this compound, it was found that modifications in substituents significantly affected cytotoxicity and selectivity towards different cancer cell lines. The presence of specific functional groups was crucial for enhancing activity against targeted kinases and cancer cells .

Properties

Molecular Formula

C10H13N5O2

Molecular Weight

235.24 g/mol

IUPAC Name

ethyl 3-propan-2-yltriazolo[4,5-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C10H13N5O2/c1-4-17-10(16)8-7-9(12-5-11-8)15(6(2)3)14-13-7/h5-6H,4H2,1-3H3

InChI Key

GFUSMXNTVUMSAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=NC=N1)N(N=N2)C(C)C

Origin of Product

United States

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